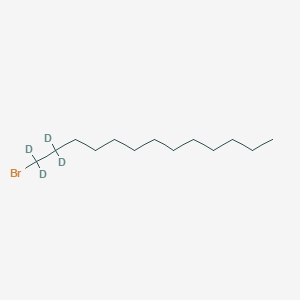

1-Bromotridecane-1,1,2,2-d4

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated organic compounds can involve different starting materials and catalysts. For instance, 1-bromododecane was synthesized using potassium bromide and concentrated sulfuric acid as a catalyst, indicating that similar methods could potentially be applied to synthesize 1-Bromotridecane-1,1,2,2-d4 . Additionally, the synthesis of a 1-bromoalumole was achieved by reacting a 1,4-dilithio-1,3-butadiene derivative with AlBr3, which suggests that bromine can be introduced into organic molecules using halogenating agents like AlBr3 .

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using various techniques such as X-ray diffraction. For example, the structure of 1-bromotriptycene was determined by X-ray diffraction, which showed that the bromine atom affects the bond lengths and angles in the molecule . Similarly, the structure of 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene was refined using X-ray diffraction, revealing a nearly planar arrangement of the central eight atoms of the molecule . These studies indicate that the presence of bromine can influence the molecular geometry of the compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. The crystal and molecular structure of brominated molecules can provide information about their stability and reactivity. For instance, the crystal structure of 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene showed specific interatomic distances that could affect its reactivity . The study of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide revealed different conformations in the solid and gas phases, which could imply different reactivities and physical properties . These findings suggest that the physical and chemical properties of 1-Bromotridecane-1,1,2,2-d4 would need to be studied in both phases to fully understand its characteristics.

Applications De Recherche Scientifique

Advanced NMR Spectroscopy in Structural Assignments

1-Bromotridecane-1,1,2,2-d4 is useful in advanced NMR spectroscopy methods for structural assignments of synthesized molecules. One such method is the 1-D selective nuclear Overhauser effect (NOE) experiment, which can fully characterize the structure of compounds (Hopson, Lee, & Hess, 2018).

Investigating Host−Guest Chiral Recognition

The compound plays a role in studying the conformational properties of guest molecules in constrained solid-state environments, such as in urea inclusion compounds. This is crucial for understanding host−guest chiral recognition between chiral bromoalkanes and the chiral urea tunnel structure (Elizabé et al., 1998).

Molecular Dynamics Simulations

1-Bromotridecane-1,1,2,2-d4 is relevant in the field of molecular dynamics simulations. It aids in identifying atoms with important interactions in various molecular environments, which is significant for understanding the behavior of complex molecular systems (Vennila et al., 2018).

Synthesis of Carbon-13-labeled Compounds

This compound is instrumental in the synthesis of carbon-13-labeled acids. The synthesis process involves treating 1-bromotridecane with enriched isotopes to form labeled compounds, useful in various research applications (Sparrow, Patel, & Morrisett, 1983).

Synthesis of Fluorescent Compounds

It is used in the synthesis of fluorescent compounds, particularly in the preparation of thiazole-based aromatic heterocyclic fluorescent compounds. These compounds have adjustable electronic properties and are significant in photophysical research (Tao et al., 2013).

Solvent-Free Bromination Reactions

1-Bromotridecane-1,1,2,2-d4 is also relevant in the development of new brominating agents and techniques for solvent-free bromination reactions. This is vital for efficient and environmentally friendly synthesis of various brominated products (Kavala, Naik, & Patel, 2005).

Regioselective Monobromination

The compound aids in the regioselective monobromination of activated aromatics and heteroaromatics, which is crucial in the synthesis of brominated arenes and heteroarenes for pharmaceutical and industrial applications (Ganguly, De, & Dutta, 2005).

Synthesis of Natural Products

It is used in queued chemical transformations using late transition metal catalysis for the synthesis of natural products, demonstrating its versatility in organic synthesis (Ghasemi, Antunes, & Organ, 2004).

Mécanisme D'action

Target of Action

1-Bromotridecane-1,1,2,2-d4 is a stable isotope of 1-Bromotridecane

Mode of Action

As a brominated compound, it may participate in various chemical reactions, potentially influencing biological systems .

Pharmacokinetics

The compound’s physical properties such as its boiling point (148-150 °c/10 mmhg), melting point (4-7 °c), and density (1046 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .

Propriétés

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDNZQUBFCYTIC-IDPVZSQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584001 | |

| Record name | 1-Bromo(1,1,2,2-~2~H_4_)tridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

284474-45-9 | |

| Record name | 1-Bromo(1,1,2,2-~2~H_4_)tridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)